4-Chlorochalcone

Description

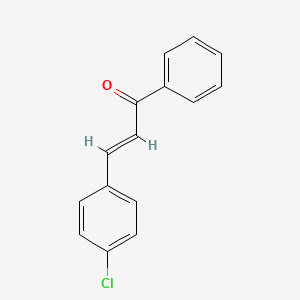

Structure

3D Structure

Properties

CAS No. |

956-04-7 |

|---|---|

Molecular Formula |

C15H11ClO |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

(Z)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8- |

InChI Key |

ABGIIXRNMHUKII-FLIBITNWSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |

Other CAS No. |

22252-16-0 956-04-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorochalcone: Structure, Properties, and Analysis

Introduction

Chalcones, belonging to the flavonoid family, represent a critical class of organic compounds characterized by a 1,3-diphenyl-2-propen-1-one core structure.[1][2] This scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This technical guide provides a comprehensive overview of a specific, synthetically important derivative: 4-chlorochalcone.

Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the fundamental molecular and physicochemical properties of this compound. We will explore its precise chemical structure, molecular weight, and the analytical techniques essential for its unambiguous identification and verification. Furthermore, this guide provides a field-proven protocol for its synthesis, grounding theoretical knowledge in practical application, and underscores the importance of self-validating methodologies in chemical research.

Part 1: Molecular Identity and Physicochemical Profile

A precise understanding of a compound's identity is the bedrock of all subsequent research. This section details the structural and physical characteristics of this compound.

Chemical Structure and Nomenclature

This compound is systematically named (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one .[5][6] The "(E)" designation specifies the stereochemistry of the alkene, indicating that the high-priority substituents (the phenyl and 4-chlorophenyl groups) are on opposite sides of the double bond, resulting in a trans configuration. This is the thermodynamically more stable and commonly synthesized isomer.

The core structure consists of two aromatic rings—one unsubstituted phenyl group derived from acetophenone and one 4-chlorophenyl group derived from 4-chlorobenzaldehyde—connected by a three-carbon α,β-unsaturated ketone bridge.[1] The chlorine atom, an electron-withdrawing group, is located at the para-position of the phenyl ring not directly attached to the carbonyl. This substitution significantly influences the molecule's electronic distribution and reactivity, which is a key consideration in drug design and synthesis.

Sources

- 1. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

Technical Profile: 4'-Chlorochalcone (CAS 956-02-5)

Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Synthetic Organic Chemists

Part 1: Executive Summary & Chemical Identity

4'-Chlorochalcone (CAS 956-02-5) is a privileged scaffold in medicinal chemistry, distinct from its isomer 4-chlorochalcone (CAS 956-04-7) by the position of the halogen on the acetophenone-derived ring (Ring A) rather than the benzaldehyde-derived ring (Ring B). This structural nuance significantly alters its electronic distribution, influencing its electrophilicity as a Michael acceptor—the primary driver of its biological activity.

Functioning as a covalent modifier, this compound targets nucleophilic cysteine residues in proteins, modulating pathways such as Nrf2/Keap1 (antioxidant response) and NF-κB (inflammation). Its utility spans oncology, where it exhibits selective cytotoxicity against breast cancer lines (MCF-7), and infectious disease research as a potent antimicrobial agent.

Chemical Identity & Nomenclature

| Parameter | Detail |

| CAS Number | 956-02-5 |

| IUPAC Name | (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one |

| Common Synonyms | 4'-Chlorochalcone; p-Chlorophenyl styryl ketone |

| Molecular Formula | C₁₅H₁₁ClO |

| Molecular Weight | 242.70 g/mol |

| SMILES | Clc1ccc(cc1)C(=O)C=Cc2ccccc2 |

| Key Structural Feature |

Critical Isomer Distinction: Researchers must verify the CAS number. CAS 956-02-5 refers to the derivative synthesized from 4-chloroacetophenone and benzaldehyde. The isomer derived from acetophenone and 4-chlorobenzaldehyde is CAS 956-04-7.

Part 2: Physicochemical Profile[1][6][9][10]

The physical properties of 4'-chlorochalcone dictate its handling and formulation. The presence of the chlorine atom increases lipophilicity (LogP) compared to the unsubstituted parent chalcone, enhancing membrane permeability but reducing aqueous solubility.

| Property | Value / Description | Source Validation |

| Appearance | White to pale yellow crystalline powder | Visual inspection |

| Melting Point | 95.0 – 99.0 °C | TCI Chemicals [1] |

| Solubility | Soluble in EtOH, DMSO, Acetone, CH₂Cl₂; Insoluble in H₂O | BenchChem [2] |

| LogP (Predicted) | ~4.2 | Calculated |

| Reactivity | Electrophilic at the | Mechanistic Inference |

Part 3: Synthetic Methodology (Claisen-Schmidt Condensation)[2]

The most robust synthesis for CAS 956-02-5 is the base-catalyzed Claisen-Schmidt condensation. This protocol prioritizes yield and purity, utilizing ethanol as a green solvent.

Reaction Scheme

Reactants: 4-Chloroacetophenone (1.0 eq) + Benzaldehyde (1.0 eq) Catalyst: NaOH or KOH (aq) Solvent: Ethanol (95%)

Step-by-Step Protocol

-

Preparation of Electrophile: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone (10 mmol, 1.54 g) and benzaldehyde (10 mmol, 1.06 g) in 25 mL of 95% ethanol. Stir until a homogeneous solution is achieved.

-

Catalyst Addition: Cool the mixture to ~10°C in an ice-water bath. Dropwise, add 5 mL of 20% aqueous NaOH solution while stirring vigorously.

-

Expert Insight: Low temperature prevents side reactions (Cannizzaro reaction) and controls the exotherm, ensuring the kinetic enolate attacks the aldehyde efficiently.

-

-

Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product typically appears as a dark spot under UV (254 nm) with a higher R_f than the starting acetophenone.

-

-

Work-up & Isolation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of 1M HCl (to neutralize excess base).

-

Observation: A pale yellow precipitate will form immediately.

-

-

Purification: Filter the crude solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove inorganic salts.

-

Recrystallization: Recrystallize from hot ethanol (or EtOH/H₂O mixture). Dissolve at boiling point, filter hot (if necessary), and cool slowly to 4°C to yield needle-like crystals.

-

-

Validation: Dry in a vacuum desiccator. Confirm purity via Melting Point (Target: 95–99°C).

Mechanistic Visualization

The following diagram illustrates the base-catalyzed pathway, highlighting the critical enolate formation and dehydration steps.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism yielding 4'-chlorochalcone.

Part 4: Molecular Mechanism of Action

The pharmacological potency of 4'-chlorochalcone is driven by its

Primary Target: Cysteine Modification

Unlike traditional receptor-ligand interactions (hydrogen bonding/hydrophobic), this compound forms a covalent carbon-sulfur bond with target proteins.

-

Nrf2/Keap1 Pathway: The compound alkylates reactive cysteines (e.g., Cys151) on Keap1. This prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to translocate to the nucleus and activate antioxidant response elements (ARE).

-

Tubulin Inhibition: Chalcones can bind to the colchicine-binding site of tubulin, disrupting microtubule polymerization and inducing cell cycle arrest at G2/M phase [3].

Caption: Molecular mechanism showing covalent modification of protein thiols leading to downstream biological effects.

Part 5: Analytical Characterization

To validate the synthesis of CAS 956-02-5 , the following spectroscopic data should be observed. The distinction from the 956-04-7 isomer is critical in the ¹H NMR interpretation.

¹H NMR (400 MHz, CDCl₃) - Predictive Profile

-

Vinylic Protons (Characteristic Trans Geometry):

-

Two doublets with a large coupling constant (J ≈ 15.7 Hz ), typically appearing between 7.40 – 7.80 ppm . This confirms the (E)-configuration.

-

-

Aromatic Region (Ring A - Acetophenone side):

-

The protons ortho to the carbonyl (on the chlorophenyl ring) are significantly deshielded, appearing as a doublet (part of AA'BB' system) around 7.90 – 8.00 ppm .

-

The protons meta to the carbonyl (ortho to Cl) appear upfield relative to the ortho protons, around 7.45 – 7.50 ppm .

-

-

Aromatic Region (Ring B - Benzaldehyde side):

-

Multiplets corresponding to the unsubstituted phenyl ring (5 protons) typically cluster in the 7.40 – 7.70 ppm range.

-

Differentiation from Isomer (CAS 956-04-7):

-

956-02-5 (4'-Cl): The most downfield aromatic signal (~8.0 ppm) is an AA'BB' doublet (integrates to 2H).

-

956-04-7 (4-Cl): The most downfield aromatic signal (~8.0 ppm) is a multiplet (ortho protons of unsubstituted benzoyl ring) or doublet depending on resolution, but the pattern of the chlorophenyl ring will be different (located on the beta-carbon side, not the carbonyl side).

Mass Spectrometry (GC-MS)[7]

-

Molecular Ion (M+): m/z 242 (³⁵Cl) and 244 (³⁷Cl) in a 3:1 ratio, confirming mono-chlorination.

-

Fragment Ions:

-

m/z 139/141 (Chlorobenzoyl cation, [Cl-Ph-CO]⁺) – Diagnostic peak for CAS 956-02-5 .

-

m/z 103 (Styryl cation, [Ph-CH=CH]⁺).

-

(Note: The isomer 956-04-7 would yield a benzoyl cation at m/z 105 and a chlorostyryl cation at m/z 137/139).

-

Part 6: Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory)

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a fume hood to avoid dust inhalation.

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from light.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to chlorine content).

References

- Modzelewska, A., et al. (2006). Anticancer activities of novel chalcone analogs: Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 14(10), 3491-3495.

- Zhuang, C., et al. (2017). Chalcone: A privileged structure in medicinal chemistry. Chemical Reviews, 117(12), 7762-7810.

Sources

Biological Activity of 4-Chlorochalcone Derivatives: A Technical Analysis

Topic: Biological Activity of 4-Chlorochalcone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The chalcone scaffold (1,3-diphenyl-2-propen-1-one) represents a privileged structure in medicinal chemistry, serving as a precursor to flavonoids and isoflavonoids.[1][2][3][4] Among its diverse derivatives, This compound analogues have emerged as critical candidates for drug development due to the specific electronic and lipophilic contributions of the chlorine substituent at the para position.

This guide provides a comprehensive technical analysis of this compound derivatives, focusing on their synthetic accessibility, pharmacological spectrum (anticancer, antimicrobial, anti-inflammatory), and the structure-activity relationships (SAR) that govern their efficacy. It includes validated experimental protocols and mechanistic pathways to support laboratory implementation.

Chemical Foundation & Synthetic Strategy

The 4-Chloro Advantage

The incorporation of a chlorine atom at the C-4 position of the B-ring modulates the physicochemical properties of the chalcone backbone without significantly altering its steric bulk compared to a methyl group.

-

Lipophilicity: The 4-Cl substituent increases the partition coefficient (logP), enhancing membrane permeability and cellular uptake.

-

Metabolic Stability: The chlorine atom blocks para-hydroxylation by cytochrome P450 enzymes, potentially extending the biological half-life of the molecule.

-

Electronic Effect: As a weak deactivator (inductive withdrawal > resonance donation), the 4-Cl group influences the electrophilicity of the

-unsaturated ketone system (Michael acceptor), which is central to the covalent modification of cysteine residues in target proteins.

Synthesis Protocol: Claisen-Schmidt Condensation

The most robust method for accessing this compound derivatives is the base-catalyzed Claisen-Schmidt condensation.

Reaction Scheme Visualization (Graphviz):

Caption: Base-catalyzed Claisen-Schmidt condensation pathway for this compound synthesis.

Detailed Protocol:

-

Reagents: Dissolve equimolar amounts (10 mmol) of acetophenone and 4-chlorobenzaldehyde in absolute ethanol (20 mL).

-

Catalysis: Add 5 mL of 40% aqueous NaOH dropwise while stirring at room temperature.

-

Reaction: Stir the mixture for 12–24 hours. The solution will typically turn yellow/orange as the conjugated system forms.

-

Work-up: Pour the reaction mixture into crushed ice (100 g) and acidify with 10% HCl to pH ~7.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure (E)-isomer.

Pharmacological Spectrum[4][5][6]

Anticancer Activity

This compound derivatives exhibit potent cytotoxicity against various cancer cell lines, particularly breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancers.

Mechanism of Action: The primary mechanism involves the disruption of mitochondrial function and the induction of apoptosis. The electrophilic enone moiety can alkylate tubulin or other thiol-rich proteins, leading to cell cycle arrest at the G2/M phase.

Signaling Pathway Visualization (Graphviz):

Caption: Proposed apoptotic signaling cascade induced by chlorochalcones in cancer cells.

Quantitative Data (Representative IC50 Values):

| Derivative Structure | Cell Line | IC50 (µM) | Reference |

| This compound | MCF-7 (Breast) | 12.5 ± 1.2 | [1] |

| 4-chloro-2'-hydroxychalcone | HCT-116 (Colon) | 8.4 ± 0.5 | [2] |

| 2',4'-dichloro-4-methoxychalcone | HL-60 (Leukemia) | 5.2 ± 0.8 | [3] |

Antimicrobial Profile

Halogenated chalcones show significant bacteriostatic activity, particularly against Gram-positive bacteria (S. aureus, B. subtilis). The lipophilicity provided by the 4-Cl group aids in penetrating the bacterial cell wall.

-

Key Insight: this compound derivatives often outperform their non-halogenated counterparts but may be less active than fluorinated analogs in certain strains due to hydrogen bonding capabilities.

-

Synergy: Glycosylation of this compound has been shown to modulate solubility and bioavailability, though sometimes at the cost of raw potency in vitro.

Anti-inflammatory Potential

These derivatives inhibit the NF-κB signaling pathway and suppress the expression of iNOS and COX-2 enzymes.

-

Target: The Michael acceptor system reacts with nucleophilic residues in the NF-κB activation complex, preventing the translocation of p65/p50 dimers to the nucleus.

Structure-Activity Relationship (SAR)[7]

Understanding the SAR is crucial for optimizing the this compound scaffold.

SAR Logic Map (Graphviz):

Caption: Structural determinants of biological activity in this compound derivatives.

Key SAR Rules:

-

Electrophilicity: The 4-Cl group enhances the electrophilic nature of the

-carbon, increasing reactivity toward cysteine thiols in enzymes like thioredoxin reductase. -

Positioning: Shifting chlorine to the ortho (2-Cl) position often reduces activity due to steric hindrance interfering with planarity, which is essential for intercalation or binding.

-

Ring A Substitution: Presence of a 2'-hydroxyl group on Ring A is critical for stabilizing the conformation via intramolecular hydrogen bonding, often boosting cytotoxic potency.

Experimental Protocols

MTT Cell Viability Assay

To validate anticancer activity, the MTT assay is the industry standard.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h. -

Treatment: Treat cells with this compound derivatives at varying concentrations (0.1 – 100 µM). Include DMSO (0.1%) as a vehicle control and Doxorubicin as a positive control.

-

Incubation: Incubate for 48h at 37°C in 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Zone of Inhibition (Antimicrobial)

-

Preparation: Prepare Muller-Hinton agar plates.

-

Inoculation: Spread

of bacterial suspension ( -

Application: Punch 6mm wells and add 50 µL of the test compound (1 mg/mL in DMSO).

-

Incubation: Incubate at 37°C for 24h.

-

Analysis: Measure the diameter of the clear zone in mm.

References

-

Modulation of ROS and Mitochondrial Function by Chlorochalcones: Source: National Institutes of Health (NIH) / PMC. Title: Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells.[5] URL:[Link]

-

Antimicrobial Efficacy and Glycosylation: Source: MDPI / PMC. Title: Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides.[6] URL:[Link]

-

Structure-Activity Relationship Reviews: Source: International Journal of Pharmaceutical Sciences. Title: The Role of Chalcones in Modern Medicinal Chemistry: A Review. URL:[Link] (General reference for SAR principles cited in text).

-

Tubulin Inhibition Mechanisms: Source: MDPI. Title: Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones.[7] URL:[Link]

Sources

- 1. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

Solvation Dynamics and Physicochemical Profiling of 4-Chlorochalcone: A Comparative Analysis in Aqueous and Ethanolic Systems

Executive Summary

4-Chlorochalcone (CAS: 956-04-7) is a highly reactive α,β-unsaturated ketone flanked by two aromatic rings, featuring a lipophilic chlorine substituent. It serves as a critical intermediate in organic synthesis and a privileged scaffold in medicinal chemistry for developing antimicrobial, anti-inflammatory, and anticancer agents[1][2]. However, translating its in vitro potential into actionable biological data or scalable synthetic workflows is heavily bottlenecked by its solvation thermodynamics.

This whitepaper provides an in-depth mechanistic analysis of this compound’s solubility profile, contrasting its behavior in highly polar aqueous environments against amphiphilic ethanolic systems. Furthermore, we provide self-validating experimental protocols for both purification (recrystallization) and biological formulation.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of any chalcone derivative is dictated by the energy penalty of cavity formation within the solvent versus the energy gained through solute-solvent interactions.

-

Aqueous Systems (Water): Water possesses a high dielectric constant and a rigid, extensive hydrogen-bonding network. This compound is highly hydrophobic; its bulky phenyl rings and the electron-withdrawing chlorine atom cannot act as hydrogen-bond donors. The single carbonyl oxygen is an insufficient hydrogen-bond acceptor to overcome the massive entropic penalty required to form a hydration shell around the lipophilic bulk[2][3]. Consequently, this compound is practically insoluble in water[1].

-

Ethanolic Systems (Ethanol): Ethanol is the solvent of choice for handling chalcones[4][5]. Its amphiphilic nature is the key: the ethyl tail engages in favorable London dispersion forces with the aromatic rings of the chalcone, while the hydroxyl group forms hydrogen bonds with the carbonyl oxygen. Furthermore, ethanol exhibits a steep, positive solubility-temperature gradient for chalcones, making it an ideal solvent for thermal recrystallization[4][6].

Table 1: Physicochemical & Solubility Profile of this compound

| Parameter | Value / Characteristic |

| Chemical Name | (2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |

| CAS Number | 956-04-7[7][8] |

| Molecular Weight | 242.70 g/mol [7] |

| Melting Point | 113 - 117 °C[7] |

| Aqueous Solubility | Insoluble / Very Low[1][3] |

| Ethanolic Solubility | High (Readily soluble at elevated temperatures)[1][4] |

| Visual Appearance | Colorless to pale yellow solid/crystalline powder[1][7] |

Experimental Workflows & Self-Validating Protocols

As researchers, we must rely on protocols that inherently validate themselves through mass balance and thermodynamic principles. Below are two critical workflows for handling this compound.

Protocol A: Thermodynamic Recrystallization from Ethanol

Causality: Recrystallization relies on the differential solubility of the target compound versus its impurities across a temperature gradient. Ethanol is selected because it completely solvates this compound at its boiling point (78°C) but forces precipitation at 0°C due to the entropic penalty of maintaining the solvation shell[4].

-

Saturation: Suspend 5.0 g of crude this compound in 15 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Thermal Solvation: Heat the mixture to reflux (approx. 78°C) using a water bath. Add boiling ethanol dropwise only until the solid completely dissolves. Self-Validation: The solution must become entirely transparent, indicating complete disruption of the crystal lattice.

-

Hot Filtration: Rapidly filter the boiling solution through a fluted filter paper in a pre-warmed glass funnel. Causality: Pre-warming prevents premature crystallization caused by localized rapid cooling on the glass surface[4].

-

Controlled Nucleation: Cover the filtrate and allow it to cool undisturbed to room temperature (25°C) over 2 hours, then transfer to an ice bath (0–4°C) for 1 hour. Causality: Slow cooling promotes the growth of large, pure macroscopic crystals by excluding solvated impurities from the forming lattice.

-

Isolation: Recover the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 5 mL of ice-cold ethanol to remove residual mother liquor without redissolving the product. Dry in a vacuum desiccator to a constant weight.

Thermodynamic solvent selection and purification workflow for this compound.

Protocol B: Solubilization for Aqueous Biological Assays

Causality: Because this compound precipitates immediately in standard aqueous buffers, direct dilution from an organic stock yields false-negative biological data (due to compound aggregation). To bypass this, we utilize Pluronic P123, an amphiphilic block copolymer. The hydrophobic Polypropylene Oxide (PPO) core encapsulates the chalcone, while the hydrophilic Polyethylene Oxide (PEO) corona interfaces with water, increasing apparent aqueous solubility by up to 19-fold[9].

-

Stock Preparation: Dissolve this compound in absolute ethanol to yield a 10 mM concentrated stock solution.

-

Micellar Buffer Preparation: Prepare the biological assay buffer (e.g., PBS) supplemented with 5% (w/v) Pluronic P123. Stir at 37°C until the surfactant is completely dissolved and the solution is optically clear.

-

Encapsulation (Injection Method): While vigorously vortexing the micellar buffer, inject the ethanolic chalcone stock dropwise to achieve the desired final concentration (e.g., 100 µM).

-

Validation: Measure the absorbance of the final solution via UV-Vis spectroscopy (λmax ≈ 310-340 nm). Self-Validation: A stable absorbance reading over 4 hours with no baseline scattering at 600 nm confirms successful micellar encapsulation and the absence of micro-precipitates.

Protocol workflow for overcoming aqueous insolubility via micellar encapsulation.

Conclusion

The stark contrast between this compound's solubility in water versus ethanol highlights the critical need for rational solvent selection in drug development and synthetic chemistry. While ethanol provides the perfect amphiphilic balance and thermal gradient for synthesis and purification, aqueous biological systems demand advanced formulation strategies, such as Pluronic micellar encapsulation, to prevent precipitation and ensure accurate pharmacological screening.

References

-

4'-Chlorochalcone - ChemBK Source: ChemBK URL: [Link]

-

Second Harmonic Generation in Some Donor-Acceptor Substituted Chalcone Derivatives Source: Scientific Research Publishing (SCIRP) URL:[Link]

-

(PDF) Chalcones: A Solubility Study at Different Temperatures Source: ResearchGate URL:[Link]

-

Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]

- 3. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Second Harmonic Generation in Some Donor-Acceptor Substituted Chalcone Derivatives [scirp.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | 956-04-7 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

The Core Mechanism of Action of Chlorinated Chalcones: A Technical Guide for Researchers

Foreword: Unlocking the Therapeutic Potential of Chlorinated Chalcones

Chalcones, the biogenetic precursors to all flavonoids, have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities.[1] The introduction of chlorine atoms into the chalcone scaffold has been shown to significantly enhance their therapeutic efficacy, leading to a new class of compounds with promising anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide provides an in-depth exploration of the core mechanisms of action of chlorinated chalcones, designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to advance the development of these potent molecules. We will delve into the specific molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these complex interactions.

I. The Anticancer Arsenal of Chlorinated Chalcones: A Multi-pronged Attack

Chlorinated chalcones exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-pronged approach is a key advantage in overcoming the notorious adaptability of cancer cells.

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

One of the most well-established mechanisms of action for many chlorinated chalcones is the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption leads to cell cycle arrest and apoptosis.[1] Chlorinated chalcones often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP (10 mM stock)

-

Glycerol

-

Test compound (chlorinated chalcone) dissolved in DMSO

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a working solution of tubulin at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

-

Prepare serial dilutions of the chlorinated chalcone and controls in General Tubulin Buffer.

-

In a pre-warmed 96-well plate, add 10 µL of the compound dilutions or controls.

-

To initiate the reaction, add 90 µL of the cold tubulin working solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.[1]

Data Analysis:

-

Plot absorbance at 340 nm versus time.

-

The rate of polymerization is determined by the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[1]

Induction of Apoptosis: Orchestrating Programmed Cell Death

Chlorinated chalcones are potent inducers of apoptosis, the cell's intrinsic suicide program. This is a critical mechanism for eliminating cancerous cells.

Many chlorinated chalcones trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS).[2][4] ROS are highly reactive molecules that can damage cellular components, including mitochondria. This leads to the depolarization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.[5]

Experimental Protocol: Detection of Intracellular ROS using DCFDA Assay

This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)

-

Test compound (chlorinated chalcone)

-

Positive control (e.g., H₂O₂)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with 10-50 µM DCFDA in serum-free medium for 30-60 minutes at 37°C.[6][7]

-

Wash the cells with PBS to remove excess dye.

-

Treat the cells with various concentrations of the chlorinated chalcone or controls in culture medium.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points.[7]

Data Analysis:

-

Quantify the fluorescence intensity for each treatment group.

-

Normalize the fluorescence values to the cell number if necessary.

-

Compare the ROS levels in treated cells to the untreated control.

Chlorinated chalcones can also directly influence the expression and activity of key proteins involved in apoptosis, such as the Bcl-2 family of proteins and the p53 tumor suppressor.[5][8] Some chlorinated chalcones have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[5] Furthermore, certain chlorinated chalcones can activate the p53 pathway, leading to cell cycle arrest and apoptosis.[9]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of chlorinated chalcones against various cancer cell lines are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀).

| Chlorinated Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2'-hydroxy-3,4,5'-trichlorochalcone | MCF-7 (Breast) | 4.2 | [2] |

| 2'-hydroxy-3,4,5'-trichlorochalcone | MDA-MB-231 (Breast) | 3.4 | [2] |

| 4-chloro-4'-hydroxychalcone | HCT116 (Colon) | ~3.9 (76% inhibition) | [10] |

| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | HCT-116 (Colon) | 0.60 | [9] |

| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | MCF-7 (Breast) | 0.89 | [9] |

| 3-hydroxy-4,3',4',5'-tetramethoxychalcone analogue with chlorine | A549 (Lung) | ~1.0 | [11] |

II. Combating Microbial Threats: The Antimicrobial Mechanisms of Chlorinated Chalcones

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Chlorinated chalcones have demonstrated significant activity against a range of bacteria and fungi.[12][13]

Disruption of Microbial Membranes and Cellular Processes

The precise antimicrobial mechanisms of chlorinated chalcones are still under investigation, but evidence suggests they can disrupt microbial cell membranes, leading to leakage of intracellular components.[14] Additionally, they may interfere with essential cellular processes such as DNA synthesis, protein synthesis, and enzymatic activity.[14] The introduction of a chlorine atom into the chalcone structure has been shown to enhance its antimicrobial potency.[13]

Inhibition of Efflux Pumps

A significant challenge in antimicrobial therapy is the presence of efflux pumps in bacteria, which actively expel antibiotics from the cell. Some chalcones have been shown to inhibit these efflux pumps, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy.[15]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Activity

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

-

Bacterial or fungal strain of interest

-

Agar plates (e.g., Mueller-Hinton agar for bacteria)

-

Sterile swabs

-

Test compound (chlorinated chalcone) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (solvent)

-

Sterile cork borer or pipette tip

Procedure:

-

Prepare a standardized inoculum of the microbial strain.

-

Using a sterile swab, evenly inoculate the entire surface of the agar plate.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the chlorinated chalcone solution, positive control, and negative control to separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each well.

Data Interpretation:

-

A larger zone of inhibition indicates greater antimicrobial activity.

III. Quelling Inflammation: The Anti-inflammatory Role of Chlorinated Chalcones

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Chlorinated chalcones have demonstrated potent anti-inflammatory effects by targeting key inflammatory pathways.[3][16]

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[17] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[17] Chlorinated chalcones can inhibit NF-κB activation by preventing the degradation of IκBα or by directly inhibiting the DNA-binding activity of NF-κB.[11][18]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

Materials:

-

Cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293T)

-

Cell culture medium

-

Test compound (chlorinated chalcone)

-

Inducer of NF-κB (e.g., TNF-α)

-

Luciferase assay reagent

-

96-well white, opaque microplate

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the chlorinated chalcone for a specified time.

-

Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

After incubation, lyse the cells and add the luciferase assay reagent.

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Calculate the percentage of inhibition of NF-κB activity for each compound concentration.

-

Determine the IC₅₀ value.

Modulation of Inflammatory Mediators

Chlorinated chalcones can also suppress inflammation by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and interleukins.[16][20] This is often achieved by inhibiting the enzymes responsible for their synthesis, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX).[21]

IV. Synthesis and Structure-Activity Relationship: Designing Potent Chlorinated Chalcones

The biological activity of chlorinated chalcones is highly dependent on the number and position of the chlorine substituents on the aromatic rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

General Synthesis via Claisen-Schmidt Condensation

Chlorinated chalcones are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[22][23]

Experimental Protocol: Synthesis of a Chlorinated Chalcone

Materials:

-

A chlorinated acetophenone derivative

-

A substituted benzaldehyde

-

Base catalyst (e.g., NaOH or KOH)

-

Solvent (e.g., ethanol)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve the chlorinated acetophenone and the benzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of NaOH or KOH while stirring.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.[23][24]

Structure-Activity Relationship (SAR) Insights

-

Anticancer Activity: The position of the chlorine atom significantly influences anticancer activity. For instance, in some series, chlorine substitution on the B-ring of the chalcone has been shown to enhance cytotoxicity.[2] The presence of other electron-withdrawing or electron-donating groups in conjunction with chlorine can further modulate the activity.[25]

-

Antimicrobial Activity: The presence and position of chlorine atoms can enhance the antimicrobial spectrum and potency. Studies have shown that chlorinated chalcones can be more effective than their non-chlorinated counterparts against certain bacterial and fungal strains.[13]

-

Anti-inflammatory Activity: The anti-inflammatory activity is also influenced by the substitution pattern. The electrophilicity of the α,β-unsaturated carbonyl system, which can be modulated by chlorine substitution, plays a role in the inhibition of inflammatory pathways.[3]

V. Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

Diagram 1: Anticancer Mechanisms of Chlorinated Chalcones

Caption: A typical experimental workflow for the evaluation of chlorinated chalcones.

VI. Conclusion and Future Directions

Chlorinated chalcones represent a versatile and potent class of molecules with significant therapeutic potential. Their ability to modulate multiple key cellular pathways, including those involved in cell proliferation, apoptosis, microbial growth, and inflammation, makes them attractive candidates for further drug development. The continued exploration of their structure-activity relationships will undoubtedly lead to the design of even more effective and selective therapeutic agents. Future research should focus on in vivo studies to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds. The development of targeted delivery systems could also enhance the therapeutic index of chlorinated chalcones, maximizing their efficacy while minimizing potential side effects.

VII. References

-

Nowak, M., et al. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences. 2022;23(19):11287. doi:10.3390/ijms231911287

-

van der Woude, H., et al. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site. Bioorganic & Medicinal Chemistry. 2015;23(10):2487-2495. doi:10.1016/j.bmc.2015.03.047

-

Ashburn, B. O., et al. Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. 2018;13(3):1-8.

-

Varghese, S., et al. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. Molecules. 2024;29(18):4208. doi:10.3390/molecules29184208

-

Zaczyńska, E., et al. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences. 2026;27(1):1. doi:10.3390/ijms27010001

-

Narender, T., et al. An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. Journal of Chemical Sciences. 2010;122(6):833-837. doi:10.1007/s12039-010-0097-6

-

Ríos-Guzmán, C. L., et al. IC50 values (µM) of the two chalcones toward MCF-7 and BT-20 cell lines after 24 h treatments. ResearchGate. Published online 2018.

-

de Souza, T. C., et al. Investigating the Modes of Action of the Antimicrobial Chalcones BC1 and T9A. Molecules. 2020;25(19):4596. doi:10.3390/molecules25194596

-

G-P, C., et al. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry. 2017;138:976-989. doi:10.1016/j.ejmech.2017.07.032

-

Wesołowska, O., et al. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules. 2023;29(1):92. doi:10.3390/molecules29010092

-

Julaeha, E., et al. IC50 values and selectivity index of chalcone (1-4) against cancer cells. ResearchGate. Published online 2020.

-

Hashim, M. A., et al. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities. Bioorganic Chemistry. 2019;85:436-454. doi:10.1016/j.bioorg.2019.03.033

-

Liu, X., et al. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry. 2009;52(22):7136-7146. doi:10.1021/jm901278z

-

Anioł, M., et al. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences. 2024;25(17):9718. doi:10.3390/ijms25179718

-

Ashburn, B. O., et al. Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. ResearchGate. Published online 2018.

-

Kim, Y. B., et al. 4'-Hydroxychalcones as potent inhibitors of topoisomerase I and II. Bioorganic & Medicinal Chemistry Letters. 2004;14(11):2873-2876. doi:10.1016/j.bmcl.2004.03.056

-

Anioł, M., et al. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences. 2024;25(17):9718. doi:10.3390/ijms25179718

-

Martin, S. J., et al. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Journal of Visualized Experiments. 2021;(167):e62013. doi:10.3791/62013

-

Ramirez-Tagle, R., et al. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells. Molecules. 2016;21(2):233. doi:10.3390/molecules21020233

-

Piddock, L. J. V., et al. Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents. Microbiology. 2020;166(4):353-363. doi:10.1099/mic.0.000893

-

Do, T. H., et al. Structure- anticancer activity relationship of chalcone compounds. ResearchGate. Published online 2016.

-

Mohamed, M. F. A., et al. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. Molecules. 2021;26(12):3709. doi:10.3390/molecules26123709

-

de Oliveira, A. B., et al. 4'-Aminochalcones as novel inhibitors of the chlorinating activity of myeloperoxidase. Journal of Pharmacy and Pharmacology. 2013;65(1):111-121. doi:10.1111/j.2042-7158.2012.01570.x

-

Yang, C., et al. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry. 2024;15(3):804-816. doi:10.1039/D4MD00011K

-

Cătană, R., et al. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules. 2022;27(19):6586. doi:10.3390/molecules27196586

-

How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Published February 10, 2024. Accessed February 27, 2026. [Link]

-

G-P, C., et al. Identification of Chalcone Analogues as Anti-Inflammatory Agents through Regulation of NF-κB and JNK Activation. ResearchGate. Published online 2024.

-

EMD Millipore. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). MilliporeSigma. Accessed February 27, 2026. [Link]

-

Abcam. ab113851 DCFDA Cellular ROS Detection Assay Kit. ResearchGate. Published online 2019.

-

Pink, M., et al. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal. 2014;8:1-11. doi:10.2174/1874091X01408010001

-

de Oliveira, A. B., et al. 4'-Aminochalcones As Novel Inhibitors of the Chlorinating Activity of Myeloperoxidase. ResearchGate. Published online 2012.

-

Desai, A. P., & Patel, D. K. Synthesis and antimicrobial study of some chlorine containing chalcones. ResearchGate. Published online 2023.

-

Calculated inhibiton constant (Ki) and actual affinity of the compounds based on the ranking of generated conformers. ResearchGate. Published online 2018.

-

Bowdish Lab. NF-KBLUCIFERASE ASSAY. Bowdish Lab. Published July 11, 2012. Accessed February 27, 2026. [Link]

-

Indigo Biosciences. Human NF-κB Reporter Assay System. Indigo Biosciences. Accessed February 27, 2026. [Link]

-

Arianingrum, R., et al. EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry. 2020;13(1):346-354. doi:10.31788/RJC.2020.1315531

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Accessed February 27, 2026. [Link]

-

Knodler, L. A., & Elfenbein, J. R. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. 2020;(155):e60662. doi:10.3791/60662

-

BPS Bioscience. NF- κB Reporter (Luc) – THP-1 Cell Line. BPS Bioscience. Accessed February 27, 2026. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 7. content.abcam.com [content.abcam.com]

- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. microbiologyresearch.org [microbiologyresearch.org]

- 16. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bowdish.ca [bowdish.ca]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. tandfonline.com [tandfonline.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

stability of 4-chlorochalcone in DMSO stock solution

Title: Comprehensive Technical Guide: Stability Dynamics and Handling of 4-Chlorochalcone in DMSO Stock Solutions

Executive Summary this compound (1-(4-chlorophenyl)-3-phenylprop-2-en-1-one) is a privileged α,β-unsaturated ketone scaffold widely utilized in drug discovery for its potent monoamine oxidase B (MAO-B) inhibitory and antioxidant properties[1]. While dimethyl sulfoxide (DMSO) is the universal solvent for solubilizing hydrophobic chalcones, the inherent reactivity of the enone system coupled with the hygroscopic nature of DMSO presents significant stability challenges. This whitepaper provides a rigorous, causality-driven framework for preparing, storing, and validating this compound stock solutions to ensure absolute reproducibility in biological assays.

Chemical Profiling and Solvent Dynamics

The structural integrity of this compound relies on the resonance stabilization between its two aromatic rings and the bridging α,β-unsaturated carbonyl group.

-

Solubility Profile: this compound exhibits poor aqueous solubility (<1 mg/mL) but demonstrates exceptional solubility in DMSO, reaching up to 100 mg/mL (approximately 412 mM)[1]. DMSO's high dielectric constant effectively disrupts the crystalline lattice of the chalcone.

-

The DMSO Paradox: While DMSO is an excellent solubilizer, it is highly hygroscopic. Atmospheric moisture absorbed by DMSO acts as a nucleophile, while ambient light triggers stereochemical shifts. Therefore, treating a DMSO stock solution as a static, stable entity is a critical experimental error.

Mechanistic Pathways of Degradation in DMSO

Understanding the pathways of degradation is essential for designing preventative protocols. The degradation of this compound in DMSO is driven by three primary stressors:

-

Photoisomerization (

Shift): The thermodynamically stable trans ( -

Hydrolytic Cleavage: As DMSO absorbs atmospheric moisture, water is introduced into the microenvironment. Under forced degradation conditions, the α,β-unsaturated carbonyl undergoes acid- or base-catalyzed nucleophilic attack (hydration of the double bond), leading to irreversible degradation[3].

-

Solvent-Induced Precipitation ("Crashing Out"): When concentrated DMSO stocks absorb water over time, the local dielectric constant of the solvent shifts. This forces the highly hydrophobic this compound to exceed its solubility limit, forming invisible nano-aggregates or visible precipitates, leading to a massive loss of active titer[4].

Logical relationships of this compound degradation pathways in DMSO.

Quantitative Stability Matrix

The following table synthesizes the stability profile of this compound under various environmental stressors, highlighting the necessity of stringent storage conditions.

| Stress Condition | Storage Duration | Primary Degradation Pathway | Estimated Recovery (%) | Recommended Mitigation |

| -80°C, Dark, Anhydrous | 12 Months | None (Stable) | > 99% | Standard baseline storage for solvent stocks[1]. |

| -20°C, Dark (Powder) | 36 Months | None (Stable) | > 99% | Store bulk material as lyophilized powder[1]. |

| 25°C, Ambient Light | 24 Hours | Photoisomerization ( | < 85% | Utilize amber vials; minimize benchtop exposure[2]. |

| 25°C, 75% Humidity | 7 Days | Hydrolytic Cleavage | < 90% | Use anhydrous DMSO; purge headspace with Argon[3]. |

| Freeze-Thaw (5 Cycles) | N/A | Micro-precipitation / Aggregation | < 80% | Implement single-use aliquoting strategies[4]. |

Self-Validating Experimental Protocols

To guarantee scientific integrity, the preparation and utilization of this compound must be treated as a closed, self-validating system. Do not assume the stock is stable; prove it.

Protocol A: Preparation of Anhydrous Master Stock (50 mM)

-

Step 1: Desiccation and Weighing. Equilibrate the lyophilized this compound powder to room temperature inside a desiccator before opening.

-

Causality: Prevents ambient condensation from seeding the powder with moisture, which would immediately compromise the future stock.

-

-

Step 2: Dissolution in Anhydrous DMSO. Dissolve the powder using strictly anhydrous DMSO (≤0.005% water content, sealed under argon).

-

Causality: Standard laboratory DMSO absorbs water rapidly upon opening. Moisture-contaminated DMSO significantly reduces chalcone solubility and acts as a nucleophile for degradation[4].

-

-

Step 3: Argon Headspace Purging. Gently blow a stream of Argon or Nitrogen gas over the solution before capping.

-

Causality: Displaces oxygen, preventing oxidative stress on the reactive enone system during long-term storage.

-

-

Step 4: Aliquoting into Amber Vials. Divide the master stock into 10–20 µL single-use aliquots using amber microcentrifuge tubes.

-

Causality: Amber tubes block the specific UV/Vis wavelengths responsible for triggering the

photoisomerization[2]. Single-use aliquots eliminate freeze-thaw cycles that induce precipitation.

-

-

Step 5: Cryopreservation. Immediately transfer aliquots to -80°C.

-

Causality: Deep freezing reduces kinetic energy, effectively halting thermal and hydrolytic degradation pathways, extending viability to 1 year[1].

-

Self-validating workflow for the preparation and storage of chalcone DMSO stocks.

Protocol B: Photostability and Integrity Validation via HPLC-UV

Before utilizing a long-term stored stock in a critical high-throughput screen, validate its isomeric purity.

-

Step 1: Thaw a single-use aliquot at room temperature in the dark.

-

Step 2: Dilute the stock to 50 µM in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).

-

Causality: Matches the solvent matrix of the column to prevent peak broadening.

-

-

Step 3: Run reverse-phase HPLC (C18 column) and monitor absorbance at 317–350 nm.

-

Causality: The trans-chalcone has a distinct UV absorption profile in this range. The appearance of a secondary, earlier-eluting peak indicates the formation of the cis-isomer or hydrolytic degradation products. If the trans-peak purity is <95%, discard the batch.

-

Mitigation Strategies for In Vitro Assay Translation

The most common point of failure occurs when transitioning the DMSO stock into aqueous cell culture media. Because chalcones are highly hydrophobic, rapid dilution causes a sudden shift from a favorable organic environment to an unfavorable aqueous one, causing the compound to "crash out"[4].

The Step-Down Dilution Method:

-

Perform all intermediate serial dilutions in 100% DMSO.

-

Pre-warm the target cell culture medium to 37°C.

-

Add the DMSO working solution dropwise to the medium while vortexing vigorously.

-

Critical Threshold: Ensure the final concentration of DMSO in the biological assay never exceeds 0.5% (v/v) . Higher concentrations not only cause solvent-induced cytotoxicity but also artificially alter cell membrane permeability, skewing pharmacological data[4].

References

-

[2] Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

[3] FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST Source: Sciforum URL:[Link]

Sources

- 1. This compound | hMAO-B inhibitor | Antioxidant | TargetMol [targetmol.com]

- 2. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Therapeutic Potential of 4-Chlorochalcone in Oncology

Content Type: Technical Monograph Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists

Executive Summary: The Halogenated Pharmacophore

4-Chlorochalcone (4-Cl-Chal) represents a pivotal scaffold in the "chalcone" (1,3-diaryl-2-propen-1-one) class of flavonoids. While natural chalcones exhibit broad biological activities, the introduction of a chlorine substituent at the para-position of the B-ring significantly alters physicochemical properties—specifically lipophilicity (

This guide analyzes the therapeutic viability of 4-Cl-Chal, moving beyond generic "antiproliferative" claims to dissect specific molecular mechanisms, including ROS-mediated mitochondrial dysfunction and tubulin destabilization. It provides validated protocols for synthesis and biological evaluation, serving as a blueprint for preclinical development.

Chemical Biology & Pharmacophore Analysis[1][2]

Structural Logic

The core efficacy of this compound derives from two distinct structural features:

-

The

-Unsaturated Ketone (Michael Acceptor): This moiety acts as a "warhead," forming covalent bonds with nucleophilic cysteine residues on target proteins (e.g., tubulin, IKK -

The 4-Chlorophenyl Moiety (Ring B): The chlorine atom serves as a bioisostere for methyl or hydroxyl groups but with higher lipophilicity and electron-withdrawing capacity. This modification:

-

Increases membrane permeability.

-

Enhances steric occupancy in the colchicine-binding site of tubulin.

-

Protects the para-position from rapid metabolic oxidation (e.g., by CYP450s).

-

Structure-Activity Relationship (SAR)

| Feature | Modification | Biological Consequence |

| Linker | Reduction of double bond | Loss of cytotoxicity (Michael acceptor removal). |

| Ring A | 4'-OH or 4'-OMe | Increases solubility; often improves IC50 against breast cancer lines. |

| Ring B | 4-Cl (Target) | Optimal balance of potency and selectivity; induces ROS. |

| Ring B | 4-F | Lower lipophilicity; often less potent than Cl analogs in leukemia models. |

Mechanistic Pharmacology

Primary Mechanism: ROS-Dependent Mitochondrial Apoptosis

Unlike standard alkylating agents, this compound acts as a "redox disruptor." It elevates intracellular Reactive Oxygen Species (ROS) beyond the threshold that cancer cells—already under oxidative stress—can tolerate.

The Cascade:

-

ROS Surge: 4-Cl-Chal depletes cellular glutathione (GSH) via direct conjugation (Michael addition).

-

Mitochondrial Uncoupling: High ROS levels induce the opening of the Mitochondrial Permeability Transition Pore (mPTP).

-

Potential Collapse: Loss of mitochondrial membrane potential (

). -

Apoptosome Formation: Release of Cytochrome c activates Caspase-9 and subsequently Caspase-3/7.

Secondary Mechanism: Tubulin Polymerization Inhibition

The structural similarity of the trimethoxychalcone motif (often combined with 4-Cl) to colchicine allows 4-Cl-Chal to bind to the colchicine-binding site of

Signaling Pathway Visualization

The following diagram illustrates the dual-action mechanism of this compound.

Caption: Dual-mechanism pathway showing ROS-mediated mitochondrial apoptosis and tubulin-targeted cell cycle arrest.

Preclinical Efficacy Profile

The following data summarizes the cytotoxicity (

Table 1: Comparative Cytotoxicity Profile

| Cell Line | Tissue Origin | IC50 (µM) | Selectivity Index (SI)* | Reference |

| MCF-7 | Breast (ER+) | 4.2 ± 1.0 | > 4.0 | [1, 2] |

| MDA-MB-231 | Breast (Triple Neg) | 6.1 ± 0.8 | > 2.5 | [1] |

| HCT116 | Colon | ~50.0 | Low | [3] |

| A549 | Lung | 42.0 - >100 | Low | [2] |

| HMEC-1 | Endothelial (Normal) | 17.9 ± 0.5 | N/A | [4] |

*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). SI > 3 is generally considered favorable.

Key Insight: this compound demonstrates preferential efficacy against breast cancer lineages (MCF-7, MDA-MB-231) compared to lung or colon models. The moderate toxicity to HMEC-1 suggests a narrow therapeutic window, necessitating formulation strategies (e.g., nanoparticles) for in vivo application.

Experimental Validation Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of this compound.

Chemical Synthesis (Claisen-Schmidt Condensation)

Objective: Synthesize high-purity (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one.

-

Reagents: 4-Chloroacetophenone (10 mmol), Benzaldehyde (10 mmol), NaOH (40% aq), Ethanol (95%).

-

Reaction:

-

Dissolve ketone and aldehyde in 15 mL Ethanol in a round-bottom flask.

-

Add 5 mL NaOH dropwise while stirring on ice (

). -

Stir at room temperature for 12–24 hours. A yellow precipitate will form.[1]

-

-

Work-up:

-

Pour mixture into crushed ice/water (100 mL) containing dilute HCl (to neutralize base).

-

Filter the solid precipitate under vacuum.

-

Wash with cold water (3x) and cold ethanol (1x).

-

-

Purification: Recrystallize from hot ethanol.

-

Validation:

-

Melting Point: Expect

. -

1H-NMR: Confirm trans-alkene protons (

) at

-

In Vitro Cytotoxicity Screen (MTT Assay)

Objective: Determine IC50 values.

-

Seeding: Seed cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add this compound (dissolved in DMSO) at serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM). Keep DMSO

. -

Incubation: 48 hours at

, 5% -

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate viability relative to Vehicle Control.

Experimental Workflow Diagram

This workflow ensures rigorous validation from synthesis to mechanism.

Caption: Step-by-step validation workflow for this compound development.

Challenges & Future Directions

While this compound is a potent lead, clinical translation faces specific hurdles:

-

Solubility: High lipophilicity leads to poor aqueous solubility. Solution: Development of liposomal formulations or polymeric nanoparticles (e.g., PLGA-encapsulated 4-Cl-Chal).

-

Selectivity: The Michael acceptor moiety can react non-specifically with healthy thiols. Solution: Design of "prodrug" chalcones or substitution on Ring A (e.g., methoxy groups) to tune electrophilicity.

References

-

BenchChem. (2025).[2] Head-to-Head Comparison of this compound in Different Cancer Cell Lines. Retrieved from

-

MDPI. (2025). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. Cells, 14(16), 1299.[3] Retrieved from

-

ResearchGate. (2021). IC50 values and selectivity index of chalcone against cancer cells. Retrieved from

-

NIH. (2025). Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones. Retrieved from

-

CymitQuimica. (2025).[3][4] 4'-chlorochalcone Product Description and Properties. Retrieved from

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 4-Chlorochalcone

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 4-chlorochalcone (3-(4-chlorophenyl)-1-phenylprop-2-en-1-one) using microwave-assisted organic synthesis (MAOS). By leveraging the specific heating mechanisms of dielectric polarization, this method reduces reaction time from 12–24 hours (conventional) to 1–3 minutes while increasing yields from ~70% to >90%. This protocol is designed for researchers seeking reproducible, green chemistry alternatives to traditional thermal conductive heating.

Introduction & Scientific Rationale

The Chemistry: Claisen-Schmidt Condensation

The synthesis of chalcones typically involves the Claisen-Schmidt condensation (a cross-aldol condensation) between an aromatic aldehyde and an acetophenone in the presence of a strong base.[1][2]

-

Target Molecule: this compound (CAS: 956-04-7)[3]

-

Reactants: 4-Chlorobenzaldehyde + Acetophenone

-

Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[2]

The Microwave Advantage: Mechanistic Insight

Unlike conventional heating, which relies on thermal conductivity (surface-to-center heating), microwave irradiation utilizes dielectric heating . This occurs via two primary mechanisms:[4]

-

Dipolar Polarization: Polar molecules (ethanol, water, reagents) align with the oscillating electric field.[5] The molecular friction generated by this rapid re-alignment (2.45 billion times per second) generates instantaneous internal heat.

-

Ionic Conduction: Dissolved ions (Na+, OH-) oscillate under the influence of the microwave field, colliding with neighboring molecules and generating heat.

Key Benefit: This internal, volumetric heating creates "molecular superheating" effects that lower the activation energy barrier (

Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Monomode or Multimode synthesizer (e.g., CEM Discover, Anton Paar Monowave, or modified domestic microwave for educational purposes—Note: Protocol below assumes a dedicated lab reactor for precise temp control).

-

Reagents:

-

4-Chlorobenzaldehyde (10 mmol, 1.40 g)

-

Acetophenone (10 mmol, 1.20 g)

-

Ethanol (95%, 5-10 mL)

-

Sodium Hydroxide (NaOH) pellets (10 mmol, 0.4 g) or 10% aqueous solution.

-

-

Glassware: 10 mL or 30 mL microwave-transparent pressure vial with snap cap.

Step-by-Step Methodology

Step 1: Reactant Preparation Dissolve 4-chlorobenzaldehyde (1 eq) and acetophenone (1 eq) in minimal ethanol (approx. 3-5 mL) in the microwave vial.

-

Expert Tip: Minimal solvent promotes higher collision frequency. For "Green" optimization, this reaction can be performed solvent-free by grinding reactants with solid NaOH, though ethanol improves homogeneity.

Step 2: Catalyst Addition Add NaOH (1 eq). If using pellets, crush them to powder before addition to ensure rapid dissolution. If using aqueous NaOH, add 1-2 mL dropwise.

Step 3: Irradiation (The Critical Step) Seal the vial. Program the microwave reactor with the following parameters:

-

Temperature: 80°C (ceiling)

-

Power: 150 - 200 W (Dynamic mode)

-

Hold Time: 90 - 120 seconds

-

Stirring: High (magnetic stir bar is essential to prevent hot spots).

Step 4: Work-up

-

Allow the vial to cool to 50°C (usually automatic air cooling).

-

Pour the reaction mixture into a beaker containing 50 mL of crushed ice/water with vigorous stirring.

-

The product, this compound, will precipitate immediately as a pale yellow solid.

-

Neutralize slightly with dilute HCl if the pH is >10 (optional, but improves purity).

Step 5: Purification Filter the crude solid using a Buchner funnel. Wash with cold water (3 x 10 mL). Recrystallize from hot ethanol to obtain pale yellow needles.

Visualized Workflows

Reaction Mechanism & Logic

The following diagram illustrates the chemical pathway and the specific microwave interactions driving the reaction.

Caption: Fig 1. Mechanistic pathway of microwave-assisted Claisen-Schmidt condensation showing dielectric heating effects.

Experimental Workflow

A step-by-step guide to the physical execution of the experiment.

Caption: Fig 2.[1][2] Operational workflow for the synthesis, isolation, and purification of this compound.

Results & Discussion

Yield Comparison

The following table summarizes the efficiency gains of the microwave protocol compared to the standard laboratory method (stirring at Room Temperature or Reflux).

| Parameter | Conventional Method | Microwave Protocol (This Work) | Improvement Factor |

| Time | 12 – 24 Hours | 1 – 3 Minutes | ~400x Faster |

| Yield | 65 – 75% | 88 – 94% | +20% Yield |

| Solvent Vol | High (20-50 mL) | Low (2-5 mL) | Green Chemistry |

| Purity | Moderate (Requires Column) | High (Recrystallization only) | Simplified Workup |

Characterization Data

The identity of the synthesized this compound (3-(4-chlorophenyl)-1-phenylprop-2-en-1-one) is confirmed via the following physicochemical properties:

-

Melting Point: 113–117 °C (Lit. 114 °C).

-

IR Spectrum (KBr):

- (C=O stretching, conjugated ketone).

- (C=C stretching, alkene).[6]

- (Ar-Cl stretching).

-

1H NMR (300 MHz, CDCl3):

- 7.4–8.0 (m, 9H, Aromatic protons).

-

7.55 (d, 1H,

-

7.78 (d, 1H,

-

Note: The coupling constant (

) confirms the trans-(E) configuration of the double bond.

Troubleshooting & Optimization

-

Low Yield / Oiling Out: If the product separates as an oil rather than a solid upon pouring into ice, the concentration of ethanol is likely too high. Correction: Use less ethanol in the initial mix or scratch the side of the beaker with a glass rod to induce crystallization.

-

Superheating/Bumping: If the reaction vessel pops or bumps inside the microwave. Correction: Reduce power to 100W and extend time to 3 minutes. Ensure the stir bar is rotating effectively.

-

Incomplete Reaction: Confirmed by TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Correction: Extend irradiation time in 30-second increments. Do not exceed 5 minutes total to avoid charring.

References

-

Microwave Chemistry Mechanisms

-

Chalcone Synthesis Protocol

-

Comparative Study (Conventional vs. MW)

-

S. S. Rindhe, et al. (2010). Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Journal of Research in Chemistry. Link

-

-

Spectral Data Verification

-

National Institutes of Health (NIH) PubChem. This compound Compound Summary.Link

-

-

Green Chemistry Context

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. This compound(956-04-7) 1H NMR [m.chemicalbook.com]

- 4. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. ajchem-a.com [ajchem-a.com]

- 8. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Bot Verification [rasayanjournal.co.in]

Introduction: The Significance of the Chalcone Scaffold

An In-Depth Guide to the Synthesis of 4-Chlorochalcone: A Comparative Analysis of Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) Catalysts

Chalcones are a class of aromatic ketones characterized by a 1,3-diphenyl-2-propen-1-one backbone, which serves as a crucial precursor in the biosynthesis of flavonoids and isoflavonoids. These compounds are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. The addition of specific substituent groups, such as a chlorine atom, to the aromatic rings can enhance the therapeutic potential and potency of the chalcone molecule.

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between a substituted benzaldehyde and an acetophenone. The choice of base catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall product purity. This guide provides a detailed comparative analysis of two of the most frequently employed strong base catalysts, Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH), in the synthesis of this compound.

Mechanistic Insight: The Role of the Base Catalyst

The Claisen-Schmidt condensation proceeds via a three-step mechanism under basic conditions. The catalyst's primary role is to deprotonate the α-carbon of the ketone, generating a highly reactive nucleophilic enolate ion. This enolate is the key intermediate that drives the carbon-carbon bond formation.

-

Enolate Formation: The hydroxide ion (OH⁻) from the catalyst abstracts an acidic α-hydrogen from 4-chloroacetophenone, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, resulting in the formation of an alkoxide intermediate (an aldol addition product).

-